N-Butyryl-DL-aspartic acid
Description
Structure
3D Structure
Properties
CAS No. |
1116-09-2 |
|---|---|
Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
(2S)-2-(butanoylamino)butanedioic acid |
InChI |
InChI=1S/C8H13NO5/c1-2-3-6(10)9-5(8(13)14)4-7(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1 |
InChI Key |
AKENSLPCKUWJFX-YFKPBYRVSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCCC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Butyryl Dl Aspartic Acid
Chemical Synthesis Approaches for N-Acylated Aspartic Acid Derivatives
The synthesis of N-acylated aspartic acid derivatives, including N-butyryl-DL-aspartic acid, involves the formation of a stable amide bond between the amino group of aspartic acid and an acylating agent. Various strategies have been developed to achieve this transformation, often requiring protection of the carboxylic acid groups to prevent side reactions.
Strategies for the Formation of the N-Amide Bond in Amino Acids
The N-acylation of amino acids is a fundamental transformation in organic chemistry. A common method involves the reaction of an amino acid with an acyl chloride or anhydride (B1165640) under basic conditions, a variation of the Schotten-Baumann reaction. tandfonline.com For instance, N-acyl acidic amino acids can be prepared by reacting an acidic amino acid, such as aspartic acid, with an acyl chloride in an aqueous system. google.com To enhance reaction efficiency, phase-transfer catalysts or surfactants can be employed. tandfonline.com
Another versatile approach utilizes activating agents to facilitate amide bond formation between a carboxylic acid and the amino group of the amino acid. Reagents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HO-Su) can be used to form active esters of the carboxylic acid, which then readily react with the amino acid to yield the N-acyl derivative. nih.gov
More specialized methods have also been developed. For example, a one-step procedure for the N-acylation and esterification of hindered amino acids has been reported, which involves reacting the amino acid with an anhydride in the presence of a base, followed by the addition of an alcohol. thieme-connect.com Additionally, enzymatic methods are emerging as powerful tools for the selective synthesis of N-substituted amino acids. acs.org
A summary of common N-acylation strategies is presented in the table below.
| Method | Acylating Agent/Reagents | Key Features | Reference |
| Schotten-Baumann Reaction | Acyl Chloride or Anhydride | Typically performed in a two-phase system with a base. | tandfonline.com |
| Activated Ester Method | Carboxylic Acid, Carbodiimide (e.g., WSCI), HOBt or HO-Su | Forms an active ester intermediate for efficient acylation. | nih.gov |
| One-Pot Acylation & Esterification | Anhydride, Base, Alcohol | Convenient for preparing N-acyl amino acid esters directly. | thieme-connect.com |
| Enzymatic Acylation | Enzymes (e.g., Lyases) | Offers high selectivity and mild reaction conditions. | acs.org |
Specific Synthesis of this compound from Precursors
The direct synthesis of this compound typically involves the reaction of DL-aspartic acid with a butyrylating agent. A common precursor for the butyryl group is butyryl chloride or butyric anhydride. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride or butyric acid byproduct. To prevent the acylation of the carboxyl groups, they are often protected as esters (e.g., benzyl (B1604629) or t-butyl esters) prior to the N-acylation step. Following the amide bond formation, these protecting groups are removed under appropriate conditions (e.g., hydrogenolysis for benzyl esters, acidolysis for t-butyl esters) to yield the final product.
A representative synthetic route can be envisioned as follows:
Protection of Carboxyl Groups: DL-aspartic acid is reacted with an alcohol (e.g., benzyl alcohol or isobutylene) in the presence of an acid catalyst to form the corresponding diester.
N-Butyrylation: The resulting DL-aspartic acid diester is then treated with butyryl chloride or butyric anhydride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to form this compound diester.
Deprotection: The ester groups are subsequently removed to afford this compound.
While a specific documented synthesis for this compound was not found in the provided search results, the synthesis of analogous compounds like N-acetyl-L-aspartic acid and N-butyryl-L-glutamic acid diethyl ester provides a strong basis for this proposed pathway. google.comgoogle.com For example, the preparation of N-acetyl-L-aspartic acid has been achieved by reacting L-aspartic acid with acetic anhydride. google.com Similarly, N-butyryl-L-glutamic acid diethyl ester was synthesized by reacting L-glutamic acid diethyl ester hydrochloride with butyryl chloride in the presence of triethylamine. google.com
Enantioselective Synthesis and Resolution Techniques for Aspartic Acid Derivatives
The production of enantiomerically pure N-acylated aspartic acid derivatives can be achieved through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.
Enantioselective Synthesis: This approach aims to create a specific stereoisomer from the outset. One method involves the use of chiral catalysts or auxiliaries. For instance, the sterically demanding 9-phenylfluorenyl N-protection has been used to influence the stereochemical outcome of reactions involving amino acid derivatives. researchgate.netthieme-connect.com More recently, biocatalytic methods using engineered enzymes have shown great promise. Engineered phenylalanine ammonia-lyases (PALs) have been developed for the enantioselective hydroamination of fumaric acid derivatives to produce L-aspartic acid derivatives with high enantioselectivity. nih.govresearchgate.net
Resolution Techniques: This strategy involves separating a racemic mixture of this compound into its individual L- and D-enantiomers. Classical resolution methods often involve the formation of diastereomeric salts with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by fractional crystallization. Another approach is enzymatic resolution, where an enzyme selectively acts on one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer. Furthermore, chromatographic techniques using a chiral stationary phase (chiral HPLC or GC) can be employed to separate the enantiomers. The analysis of D-amino acids in proteins often involves derivatization followed by separation on a chiral column. lcms.cz
Chemical Modification and Derivatization Strategies
The presence of two carboxylic acid groups and a secondary amide in this compound offers multiple sites for chemical modification and derivatization.
Esterification of Carboxyl Groups in this compound
The two carboxyl groups of this compound can be esterified to modify its polarity, solubility, and reactivity. Standard esterification methods, such as the Fischer-Speier esterification (reaction with an alcohol in the presence of a strong acid catalyst), can be employed. However, care must be taken to avoid harsh conditions that could lead to racemization, particularly for aspartic and glutamic acid derivatives. acs.org The use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), is a common and milder method for esterification. acs.org
Derivatization for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), often involves the conversion of the carboxylic acid groups into more volatile esters, for example, by reaction with isobutyl chloroformate (iBuCF). nih.govsigmaaldrich.com
Incorporation of this compound into Peptide Constructs or Bioconjugates
This compound can be incorporated into larger molecular structures like peptides or bioconjugates. This is typically achieved by activating one or both of its carboxyl groups to form a reactive intermediate that can then react with an amino group of another molecule. The same coupling reagents used in peptide synthesis, such as HOBt/DCC or HATU, can be utilized for this purpose.
The incorporation of non-canonical amino acids, including N-acylated derivatives, into proteins and peptides is a significant area of research. nih.govacs.org This can be accomplished through solid-phase peptide synthesis (SPPS), where the N-butyryl-aspartic acid unit is added sequentially to a growing peptide chain. nih.gov Alternatively, enzymatic methods or expressed protein ligation can be used to incorporate such modified amino acids into proteins. The modification of peptide carboxyl groups, including those on aspartic acid residues, is a key strategy for creating bioconjugates with altered properties. nih.gov The structural variations of the L-aspartic acid moiety in N-acyl-aspartic acid dimethyl esters have been shown to be crucial for their biological activity, highlighting the importance of this amino acid scaffold in drug design. nih.gov
Enzymatic Transformations and Metabolic Pathways Involving N Butyryl Dl Aspartic Acid
Enzymatic Formation and Hydrolysis Mechanisms of N-Acylated Aspartic Acid
The synthesis and breakdown of N-acylated aspartic acids are governed by specific classes of enzymes that mediate the formation and cleavage of the amide bond linking the acyl group to the amino acid.
Role of Acyltransferases in N-Acyl Amino Acid Biosynthesis
The formation of N-acyl amino acids is catalyzed by a broad family of enzymes known as N-acyltransferases (NATs). These enzymes facilitate the transfer of an acyl group from an activated acyl donor, typically an acyl-Coenzyme A (acyl-CoA) thioester, to the amino group of an amino acid. The biosynthesis of N-Butyryl-DL-aspartic acid would thus theoretically involve the enzymatic conjugation of butyryl-CoA and aspartic acid.
Several families of acyltransferases have been identified that could potentially catalyze this reaction. For instance, glycine (B1666218) N-acyltransferase (GLYAT) is known to conjugate various acyl-CoA molecules, primarily with glycine, but also with other amino acids. mdpi.com Another relevant enzyme is the bile acid-CoA:amino acid N-acyltransferase (BACAT), which not only conjugates bile acids to glycine and taurine (B1682933) but has also been shown to conjugate fatty acids to glycine. nih.gov While their primary substrates may differ, the general mechanism involves the nucleophilic attack of the amino acid's amino group on the carbonyl carbon of the acyl-CoA, leading to the formation of an amide bond and the release of Coenzyme A. The synthesis of this compound would therefore be dependent on the intracellular availability of both butyryl-CoA and aspartate, as well as the expression and substrate specificity of a suitable N-acyltransferase. omicsonline.org
Characterization of Aminoacylases and Their Substrate Specificity for this compound Analogs
The hydrolysis of N-acyl amino acids is carried out by enzymes called aminoacylases (or acylases, EC 3.5.1.14). wikipedia.org These metalloenzymes, typically containing zinc, catalyze the cleavage of the amide bond to release the free amino acid and a carboxylate. wikipedia.orgtaylorandfrancis.com Aminoacylases are stereoselective, generally acting on N-acyl-L-amino acids, which has led to their industrial use in the resolution of racemic mixtures of amino acids. wikipedia.org
There are several types of aminoacylases with distinct substrate specificities:
Aminoacylase (B1246476) 1 (ACY1): Primarily hydrolyzes N-acylated neutral aliphatic amino acids. taylorandfrancis.comnih.gov
Aminoacylase 2 (Aspartoacylase): Exhibits high specificity for N-acetyl-L-aspartate. nih.gov
Aminoacylase 3 (ACY3): Shows a preference for N-acylated aromatic amino acids. nih.gov
Given this specificity, the hydrolysis of this compound would likely be inefficiently catalyzed, if at all, by Aminoacylase 2, which is highly specific for the acetyl group. However, other aminoacylases with broader substrate tolerance might be able to hydrolyze the butyryl derivative. For example, a novel aminoacylase from Streptomyces mobaraensis has demonstrated broad substrate specificity for various N-acetylated L-amino acids. tandfonline.com The ability of an aminoacylase to act on this compound would depend on its ability to accommodate the four-carbon butyryl group in its active site. The "L" enantiomer would be the preferred substrate for hydrolysis, while the "D" form would likely be resistant. wikipedia.org
| Enzyme | Typical Substrates | Potential for N-Butyryl-L-aspartic acid Hydrolysis |
|---|---|---|
| Aminoacylase 1 (ACY1) | N-acylated neutral aliphatic amino acids (e.g., N-acetyl-methionine, N-acetyl-valine) | Low to moderate, depends on tolerance for the acidic side chain of aspartate. |
| Aminoacylase 2 (Aspartoacylase) | Strict specificity for N-acetyl-L-aspartate | Very low to none, due to specificity for the acetyl group over the butyryl group. nih.gov |
| Aminoacylase 3 (ACY3) | N-acylated aromatic amino acids (e.g., N-acetyl-tyrosine) | Unlikely, as aspartate is not an aromatic amino acid. nih.gov |
| Bacterial Aminoacylases (e.g., from Streptomyces) | Broad range of N-acetylated L-amino acids | Possible, as some bacterial enzymes show broad substrate specificity. tandfonline.com |
Investigations into the Metabolism of Butyryl-CoA in N-Acylation Processes
Butyryl-CoA is a key metabolic intermediate that serves as the acyl donor in the biosynthesis of this compound. wikipedia.org The cellular concentration of butyryl-CoA is maintained through several metabolic pathways. The primary source in mitochondria is the β-oxidation of fatty acids. nih.gov It is also an intermediate in the fermentation pathway in certain anaerobic bacteria, such as Clostridium species, where it is formed from acetyl-CoA. wikipedia.orgoup.com
The availability of butyryl-CoA for N-acylation is subject to the metabolic state of the cell. It can be consumed in other pathways, such as the synthesis of butyrate (B1204436) or as a precursor for other molecules. researchgate.net The transfer of the butyryl group to aspartate, catalyzed by an N-acyltransferase, represents one of several metabolic fates for this acyl-CoA thioester. Therefore, the rate of this compound synthesis is directly linked to the metabolic flux through pathways that produce and consume butyryl-CoA. nih.gov
Structural Biology and Molecular Modeling Studies of N Butyryl Dl Aspartic Acid
Conformational Analysis and Molecular Dynamics Simulations
Molecular modeling is a powerful tool to predict the three-dimensional structure of molecules and their dynamic behavior. For N-Butyryl-DL-aspartic acid, these simulations focus on understanding how the addition of a butyryl group to the amino group of aspartic acid influences its structure and potential interactions with biological molecules.
Molecular dynamics simulations of related N-acyl amino acids suggest that the acyl chain can fold back to interact with the amino acid backbone or extend into the solvent. nih.gov In the case of N-butyryl-aspartic acid, the four-carbon chain of the butyryl group can adopt various conformations, from a fully extended trans conformation to more compact gauche forms. fccc.edu These different conformations of the butyryl group will, in turn, affect the accessible φ and ψ angles of the aspartic acid residue, leading to a different conformational landscape compared to unsubstituted aspartic acid.
The presence of the butyryl group can also influence the side-chain conformation of the aspartic acid residue, defined by the chi (χ) angles. The interaction between the butyryl chain and the side-chain carboxyl group can favor specific rotamers, potentially through intramolecular hydrogen bonding or van der Waals interactions. Studies on similar molecules have shown that such intramolecular interactions are crucial in determining the preferred conformation in solution. u-szeged.hu
Theoretical studies can predict how this compound might interact with biological targets such as enzymes or receptors. The molecule presents several key features for potential interactions: the two carboxyl groups of the aspartic acid moiety and the hydrophobic N-butyryl chain.
The negatively charged carboxyl groups are capable of forming strong electrostatic interactions and hydrogen bonds with positively charged residues (like arginine or lysine) or with metal ions in the active sites of metalloenzymes. wikipedia.org The aspartate moiety is a well-known recognition motif for many proteins.
The N-butyryl group adds a significant hydrophobic character to the molecule. This allows for potential hydrophobic interactions with nonpolar pockets in protein binding sites. In computational docking studies, this hydrophobic tail could be predicted to orient itself towards hydrophobic residues such as leucine, isoleucine, or valine. The flexibility of the butyryl chain allows it to adapt to the shape of various hydrophobic pockets.
Molecular dynamics simulations can be employed to study the stability of these predicted interactions over time. nih.gov These simulations can reveal whether the binding of N-butyryl-aspartic acid to a target protein is stable and can help to identify the key residues involved in the interaction. Such theoretical predictions are the first step in rational drug design and can guide further experimental studies.
Isomeric Effects on Molecular Structure and Function
The "DL" in this compound signifies that it is a racemic mixture, containing equal amounts of the D- and L-isomers of N-butyryl-aspartic acid. The stereochemistry at the alpha-carbon has profound implications for the molecule's three-dimensional structure and its biological activity.
While L-amino acids are the common building blocks of proteins in nature, D-amino acids also play important biological roles. sigmaaldrich.com Computational studies on peptides containing D-amino acids have shown that they can induce unique structural features. A D-amino acid will have a profoundly different allowed region in the Ramachandran plot compared to its L-counterpart. nih.gov
Computational docking studies can illustrate this difference vividly. A binding site that perfectly accommodates the L-isomer will likely have steric clashes with the D-isomer, or the key interacting groups will not be able to align properly. nih.gov Molecular dynamics simulations can further explore the stability of each isomer in a chiral environment, often showing that one isomer forms a much more stable complex than the other.
In a non-chiral environment, the D- and L-isomers of N-butyryl-aspartic acid are energetically identical. However, in biological systems, which are inherently chiral, the two isomers can have vastly different, and sometimes opposing, effects. Therefore, the analysis of the racemic mixture is crucial.
The separation of the DL-racemic mixture into its constituent enantiomers is a key analytical challenge. Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, are often employed for this purpose. sigmaaldrich.com Computational models can aid in the design of these chiral selectors by predicting the interactions that lead to differential retention of the two enantiomers.
From a biological perspective, studying the racemic mixture can be complex. One isomer might be active while the other is inactive, or they might have different activities altogether. In some cases, the presence of one isomer can even inhibit the activity of the other. Computational studies can help to unravel these complexities by modeling the independent and simultaneous interactions of both isomers with a potential biological target. Understanding the behavior of the racemic mixture is essential for any potential therapeutic or biochemical application.
Investigation of Structure Activity Relationships Sar for N Butyryl Dl Aspartic Acid Analogs
Impact of N-Acyl Chain Modifications on Biochemical Activity
The structure of the N-acyl chain, specifically its length, substitution, orientation, and branching, is a primary determinant of the biochemical activity of N-acyl aspartic acid analogs. These modifications directly influence properties such as hydrophobicity, steric hindrance, and the ability to form specific interactions with enzymatic active sites or receptors.
Systematic Variation of Aliphatic Chain Length and Substituents
Research on related compounds demonstrates a clear correlation between acyl chain length and activity. For instance, in a study of aspirin (B1665792) analogues designed for neuroprotective effects, modifying the acyl group from acetyl (two carbons) to propionyl (three carbons) or butyryl (four carbons) did not lead to a significant change in activity against N-methyl-D-aspartate (NMDA) neurotoxicity. nih.gov However, for other biological activities, the optimal chain length can be highly specific. N-acyl amino acids (NAAAs) encompass a wide range of molecules with diverse functions, from N-oleoyl phenylalanine, which regulates energy homeostasis, to stearoyl derivatives of tyrosine that exhibit neuroprotective activity. mdpi.com
In the context of physical properties, the acyl chain length has been shown to directly impact the characteristics of polymeric micelles formed from N-acyl-aspartamide conjugates. A systematic increase in the acyl chain from acetic acid (C2) to stearic acid (C18) led to a more viscous and less polar core region within the micelles and a decrease in the critical micelle concentration, indicating greater stability of the assemblies with longer chains. nih.gov
| N-Acyl Chain | Number of Carbons | Observed Impact | Reference Compound Class |
|---|---|---|---|
| Acetyl | 2 | Baseline activity against NMDA neurotoxicity. | Aspirin Analogues nih.gov |
| Propionyl | 3 | No significant change in activity against NMDA neurotoxicity compared to acetyl. | Aspirin Analogues nih.gov |
| Butyryl | 4 | No significant change in activity against NMDA neurotoxicity compared to acetyl. | Aspirin Analogues nih.gov |
| Hexanoyl | 6 | Increasing chain length leads to decreased critical micelle concentration and a more viscous, less polar micelle core. | Poly(N-hexyl-L-aspartamide)-acyl conjugates nih.gov |
| Lauroyl | 12 | ||
| Stearoyl | 18 |
Influence of Butyryl Group Orientation and Branching
While data directly comparing the biological activity of n-butyryl-aspartic acid versus its branched-chain isomer, isobutyryl-aspartic acid, is limited, general principles of enzymatic recognition suggest that such structural differences are significant. The straight-chain (n-butyryl) and branched-chain (isobutyryl) configurations present distinct steric profiles. Branched-chain acyl groups can introduce steric hindrance that may prevent the molecule from fitting optimally into a binding site that is tailored for a linear chain.
Enzymes involved in the metabolism of N-acyl amino acids, such as fatty acid amide hydrolase (FAAH), exhibit substrate specificity that can be influenced by the structure of the acyl chain. mdpi.comelifesciences.org For example, early studies on the biosynthesis of N-acylated amino acids noted that short-chain N-isovaleroylglycine was identified in patients with isovaleric acidemia, indicating that branched-chain fatty acids are substrates for acylation reactions in vivo, although their metabolic pathways and biological activities may differ from their straight-chain counterparts. nih.gov The distinct shape imposed by branching would alter the molecule's interaction with target proteins, potentially leading to reduced affinity or a different mode of action.
Effects of Stereochemistry on Biological or Enzymatic Recognition
Biological systems are inherently chiral, and thus the stereochemistry of molecules like N-butyryl-aspartic acid is a critical factor in determining their interaction with enzymes and receptors. The spatial arrangement of substituents around the chiral alpha-carbon of the aspartic acid moiety dictates the molecule's three-dimensional shape and its ability to engage in stereospecific binding.
Comparative Studies of L- vs. D-Enantiomers of N-Butyryl-Aspartic Acid
In mammals, proteins are constructed almost exclusively from L-amino acids. Consequently, enzymes and receptors have evolved to preferentially recognize and bind L-enantiomers. Enzymatic synthesis of N-acyl amino acid conjugates predominantly yields L-amino acid enantiomers. mdpi.com This stereospecificity implies that N-butyryl-L-aspartic acid would be the favored substrate for metabolic enzymes and the active ligand for most biological receptors.
Conversely, the D-enantiomer, N-butyryl-D-aspartic acid, would likely be a poor substrate for enzymes that process the L-form. However, free D-aspartic acid is known to be an endogenous molecule with distinct biological roles, particularly in the nervous and endocrine systems where it is involved in neurotransmission and hormone regulation, such as stimulating the release of testosterone (B1683101) and luteinizing hormone (LH). mdpi.comnih.govnih.gov The presence of specific D-aspartate racemase enzymes, which convert L-aspartate to D-aspartate, highlights that D-isomers have unique physiological functions. nih.gov Therefore, while N-butyryl-L-aspartic acid would be expected to interact with pathways that recognize acylated L-amino acids, any activity of N-butyryl-D-aspartic acid might be mediated through the distinct pathways that respond to D-aspartate or other D-amino acid derivatives.
| Feature | N-Butyryl-L-aspartic acid | N-Butyryl-D-aspartic acid |
|---|---|---|
| Prevalence in Proteins | Corresponds to the natural configuration of amino acids in mammalian proteins. | Does not correspond to the natural configuration in mammalian proteins. |
| Enzymatic Recognition | Expected to be the preferred substrate for enzymes metabolizing N-acyl amino acids (e.g., FAAH). mdpi.com | Likely a poor substrate or inhibitor for enzymes that process the L-enantiomer. |
| Potential Biological Role | Activity likely related to general N-acyl amino acid signaling pathways. huji.ac.il | Activity may be related to the specific signaling pathways of endogenous D-aspartate (e.g., hormone regulation). mdpi.comnih.gov |
Functional Consequences of DL-Racemic Mixture Presence
A DL-racemic mixture contains equal amounts of the L- and D-enantiomers. The primary functional consequence of using such a mixture in a biological context is that the effective concentration of the active enantiomer is halved, assuming only one enantiomer is biologically active. If an enzyme or receptor is stereospecific for the L-enantiomer, the D-enantiomer in the racemic mixture will act as an inactive component.
In some cases, the "inactive" enantiomer is not merely a diluent but can act as a competitive inhibitor, binding to the active site without eliciting a response and thereby blocking the active enantiomer from binding. Furthermore, the presence of a racemic mixture of N-acyl amino acids in a biological sample can be an indicator of its origin. While enzymatic processes are stereospecific and produce a single enantiomer, non-enzymatic chemical synthesis often results in racemic mixtures. mdpi.com Therefore, detecting a racemic N-acyl amino acid conjugate in vivo could suggest its formation through a non-enzymatic pathway, which may be relevant in the context of certain metabolic disorders. mdpi.com Chiral resolution processes, which aim to separate racemic mixtures, are often employed in pharmaceutical development because they are limited to a theoretical yield of 50% for the desired active enantiomer. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Acyl Aspartates
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For N-acyl aspartates, a QSAR model would aim to predict the biochemical activity based on calculated molecular descriptors.
Although specific QSAR studies for N-butyryl-aspartic acid are not widely published, models developed for other N-acyl derivatives provide insight into the key descriptors that are likely to be important. mdpi.comjmaterenvironsci.com A typical QSAR study for N-acyl aspartates would involve the following steps:
Data Set Compilation: A series of N-acyl aspartate analogs would be synthesized with systematic variations in the acyl chain (e.g., length, branching, substituents). Their biological activity (e.g., enzyme inhibition constant Ki, or receptor binding affinity IC50) would be experimentally measured.
Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation that links the descriptors to the observed biological activity. mdpi.comjmaterenvironsci.com
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Based on QSAR studies of related N-aryl and N-acyl compounds, the descriptors likely to be significant for N-acyl aspartates include: mdpi.comresearchgate.net
Topological Descriptors: Such as the Wiener index, which relates to molecular branching and compactness.
Electronic Descriptors: Including dipole moment and charges on specific atoms, which govern electrostatic interactions.
Hydrophobicity Descriptors: Such as the logarithm of the partition coefficient (AlogP98), which quantifies the molecule's lipophilicity and ability to cross membranes or bind to hydrophobic pockets.
Steric/Shape Descriptors: Like Kappa shape indices, which describe aspects of the molecular shape.
A robust QSAR model would enable the prediction of activity for novel N-acyl aspartate structures, thereby guiding the synthesis of more potent and selective compounds while minimizing unnecessary animal testing and synthetic effort.
Analytical Methodologies for N Butyryl Dl Aspartic Acid Research
Advanced Chromatographic and Spectrometric Techniques for Characterization
Chromatographic and spectrometric methods are fundamental to the qualitative and quantitative analysis of N-Butyryl-DL-aspartic acid, providing insights into its stereochemistry, purity, and molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of the D- and L-enantiomers of N-Butyryl-aspartic acid. Due to the low volatility of the compound, derivatization is a mandatory prerequisite to convert the polar carboxylic acid groups into more volatile esters (e.g., methyl, ethyl, or propyl esters) and the amide group, if necessary.
The enantiomeric separation is typically achieved using a chiral capillary column. nih.gov These columns contain a chiral stationary phase, often based on derivatized cyclodextrins, which interacts diastereomerically with the derivatized enantiomers, leading to different retention times. gcms.cz
Key steps in the GC-MS analysis include:
Derivatization: Esterification of the carboxyl groups, for example, by reaction with an alcohol (e.g., propanol) in the presence of an acid catalyst. This step increases the volatility of the analyte.
Chromatographic Separation: Injection of the derivatized sample onto a GC system equipped with a chiral capillary column. The temperature gradient is optimized to achieve baseline separation of the two enantiomeric peaks.
Mass Spectrometric Detection: The separated enantiomers are ionized (commonly via electron ionization - EI) and the resulting fragments are detected by the mass spectrometer. Quantification is performed by monitoring specific ions (Selected Ion Monitoring, SIM) for each enantiomer, which provides high sensitivity and selectivity.
| Parameter | Description | Typical Conditions |
| Column Type | Chiral Capillary Column | e.g., Rt-βDEXsm, Chirasil-Val |
| Derivatization Agent | Acidified Alcohol (e.g., HCl in propanol) | To form propyl esters |
| Injection Mode | Split/Splitless | Splitless for trace analysis |
| Carrier Gas | Helium or Hydrogen | Constant flow rate (e.g., 1-2 mL/min) |
| Oven Program | Temperature Gradient | e.g., 100°C hold for 2 min, ramp to 220°C at 5°C/min |
| Ionization Mode | Electron Ionization (EI) | 70 eV |
| Detection Mode | Selected Ion Monitoring (SIM) | Monitoring characteristic fragment ions for quantification |
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the detection and purity assessment of this compound in various matrices. It offers high sensitivity and selectivity without the need for derivatization, although derivatization can be used to improve chromatographic resolution or ionization efficiency.
For purity analysis, a reversed-phase (RP) HPLC method is commonly employed. thermofisher.com An octadecylsilyl (C18) column can effectively separate the target compound from potential impurities and starting materials. For enantiomeric separation, a chiral stationary phase (CSP) is required. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., Chirobiotic T), have proven effective for the direct separation of underivatized amino acid enantiomers. nih.gov
Mass spectrometric detection, typically using electrospray ionization (ESI), allows for sensitive detection and confirmation of the compound's identity based on its mass-to-charge ratio (m/z).
| Parameter | Description | Typical Conditions |
| Column Type | Reversed-Phase (C18) for purity; Chiral (e.g., Chirobiotic T) for enantiomers | Dimensions: e.g., 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with acidified water and an organic modifier | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Ionization Source | Electrospray Ionization (ESI) | Positive or Negative Ion Mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Tandem MS (MS/MS) | MS/MS for enhanced selectivity and structural confirmation |
| Detection Mode | Full Scan for purity profiling; MRM for quantification | Multiple Reaction Monitoring (MRM) provides high specificity |
NMR and IR spectroscopy are primary techniques for the definitive structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons of the butyryl group (a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753), and a triplet for the methylene next to the carbonyl). The aspartic acid moiety would display signals for the α-proton and the two diastereotopic β-protons, which typically appear as a complex multiplet. quora.com The amide N-H proton would also be visible, though its chemical shift can be solvent-dependent.
¹³C NMR: The carbon NMR spectrum would confirm the presence of all carbon atoms, including the two carboxyl carbons, the amide carbonyl carbon, the α- and β-carbons of the aspartate backbone, and the four distinct carbons of the butyryl chain.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. at.ua
| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Butyryl -CH₃ | ~0.9 ppm (triplet) |
| Butyryl -CH₂- | ~1.6 ppm (sextet) | |
| Butyryl -CH₂CO- | ~2.2 ppm (triplet) | |
| Aspartate -CH₂- | ~2.7-2.9 ppm (multiplet) | |
| Aspartate α-CH | ~4.5-4.7 ppm (multiplet) | |
| Amide -NH- | ~8.0-8.5 ppm (doublet) | |
| IR | O-H stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) |
| N-H stretch (Amide) | ~3300 cm⁻¹ | |
| C-H stretch (Alkyl) | 2960-2850 cm⁻¹ | |
| C=O stretch (Carboxylic Acid) | ~1710 cm⁻¹ | |
| C=O stretch (Amide I) | ~1650 cm⁻¹ | |
| N-H bend (Amide II) | ~1550 cm⁻¹ |
Biological Function and Cellular Mechanisms of N Butyryl Dl Aspartic Acid in Model Systems
Investigations in Prokaryotic and Eukaryotic Cellular Models
Direct investigations into the role of N-Butyryl-DL-aspartic acid in either prokaryotic or eukaryotic cellular models are not described in the current body of scientific literature. The metabolic fate and specific cellular effects of this N-acylated amino acid remain uncharacterized.
Role as a Potential Metabolic Intermediate or Signaling Molecule in Microbial Systems
While the metabolism of L-aspartic acid is a central pathway in many microbes, contributing to the synthesis of other amino acids and essential metabolites, the role of an N-butyrylated form is unknown. In some bacteria, N-acylated homoserine lactones, which bear some structural similarity to N-acylated amino acids, function as quorum-sensing molecules, allowing bacteria to coordinate gene expression with population density. It is conceivable that this compound could play a role in microbial communication, but this is purely speculative.
Amino acids and their derivatives are known to be utilized by gut microbiota for the synthesis of short-chain fatty acids (SCFAs) like butyrate (B1204436), which is a key energy source for colonocytes and has signaling functions. However, there is no evidence to suggest that this compound is a direct intermediate in these pathways.
Exploration of Effects on Cellular Growth, Metabolism, or Gene Expression
There are no available studies that have explored the effects of this compound on cellular growth, metabolism, or gene expression in any model system.
Based on its components, one could hypothesize potential effects. Butyrate is a known histone deacetylase (HDAC) inhibitor, which can lead to changes in gene expression and affect cell growth and differentiation. Aspartic acid is a crucial metabolite for cell proliferation. The conjugation of these two molecules could potentially modulate their individual activities, but without experimental data, this remains a hypothesis.
Potential Interplay with Neuroendocrine Pathways
The potential interplay of this compound with neuroendocrine pathways has not been investigated. However, both D-aspartic acid and L-aspartic acid have well-documented roles in the nervous and endocrine systems.
Considerations for Modulation of Receptors or Enzymes Related to Aspartate Neurotransmission
L-aspartate is an excitatory neurotransmitter that can activate glutamate (B1630785) receptors, including the N-methyl-D-aspartate (NMDA) receptor, although generally with lower potency than glutamate. D-aspartic acid is also known to be an agonist at the NMDA receptor and is found in neuroendocrine tissues, where it is involved in hormone regulation. nih.govresearchgate.netnih.gov
The addition of a butyryl group to the amino group of aspartic acid would significantly alter its chemical structure. This modification could potentially change its affinity and activity at aspartate and glutamate receptors. It might act as an agonist, antagonist, or a modulator of these receptors. However, without specific binding studies, it is impossible to determine its effect on aspartate neurotransmission.
Exploration of Hormonal Regulation Aspects (if directly relevant to the compound's structure)
D-aspartic acid has been shown to play a role in the synthesis and release of hormones such as testosterone (B1683101) and luteinizing hormone. nih.gov It is involved in a hypothalamus-pituitary-gonadal pathway. nih.gov The presence of the butyryl group could influence the ability of the aspartate moiety to interact with the enzymatic or receptor targets involved in these hormonal pathways. Again, this is an area that requires direct experimental investigation.
Broader Cellular Metabolic Regulation
There is no information available regarding the role of this compound in broader cellular metabolic regulation. L-aspartic acid is a key node in metabolism, participating in the urea (B33335) cycle, gluconeogenesis, and the malate-aspartate shuttle. Butyrate is a product of fatty acid metabolism and a significant energy source. The metabolic fate of the combined molecule, this compound, and its influence on these central metabolic pathways, has not been studied.
Analogies to Other N-Acylated Amino Acids in Post-Translational Modification Studies
The study of this compound and its potential roles in cellular processes can be significantly informed by examining analogous N-acylated amino acids (NAAs). This class of molecules, characterized by a fatty acyl group linked to an amino acid, is integral to a variety of biological signaling pathways. wikipedia.org While direct research on this compound is limited, the well-documented functions of other NAAs in post-translational modifications (PTMs) provide a valuable framework for understanding its potential cellular mechanisms.
Post-translational modifications are crucial for increasing the functional diversity of the proteome. thermofisher.com Acylation, the addition of an acyl group to a protein, is a common PTM that can alter protein function, stability, and localization. proteopedia.org N-acylation specifically involves the attachment of an acyl group to the N-terminal amino acid of a protein or to the amine group of an internal lysine (B10760008) residue. This modification can influence protein-protein interactions and regulate enzymatic activity. creative-proteomics.com
Several N-acylated amino acids have been identified as key players in cellular signaling and protein modulation. These molecules are recognized for their amphiphilic nature, which allows them to interact with both hydrophobic and hydrophilic environments, facilitating their roles in membrane protein modulation and other cellular functions. researchgate.net The structural and functional diversity of NAAs is vast, with over 50 distinct species having been identified. pnas.org
A comparative analysis of various N-acylated amino acids reveals a pattern of influence over cellular signaling pathways. For instance, N-arachidonoyl ethanolamide (anandamide) is a well-known endocannabinoid that interacts with cannabinoid receptors. wikipedia.orgpnas.org Other NAAs, such as N-oleoyl-glycine and N-palmitoyl-taurine, are involved in processes like metabolic homeostasis and inflammation. wikipedia.orgresearchgate.net These examples underscore the principle that the specific fatty acid and amino acid components of an NAA determine its biological activity.
The butyryl group of this compound is a short-chain fatty acid. In other contexts, such as histone modification, butyrylation of lysine residues is a known PTM that can influence gene expression. nih.gov This suggests that this compound could potentially serve as a donor for butyryl groups in protein modification or act as a signaling molecule in pathways sensitive to butyrate levels.
The aspartic acid moiety also contributes to the potential functionality of the molecule. Aspartic acid is an excitatory neurotransmitter and a precursor for the synthesis of other amino acids and nucleotides. wikipedia.orgnbinno.com The presence of the aspartate group could therefore direct the molecule to specific cellular compartments or enzymatic pathways related to amino acid metabolism and neurotransmission.
The table below summarizes the characteristics of several N-acylated amino acids, providing a basis for drawing analogies to this compound.
| N-Acylated Amino Acid | Acyl Group | Amino Acid/Amine | Known Biological Roles |
| N-Arachidonoyl ethanolamide (Anandamide) | Arachidonic acid | Ethanolamine | Endocannabinoid signaling, neuromodulation wikipedia.orgpnas.org |
| N-Oleoyl-glycine | Oleic acid | Glycine (B1666218) | Regulation of food intake, potential biomarker researchgate.netpnas.org |
| N-Palmitoyl-taurine | Palmitic acid | Taurine (B1682933) | Anti-inflammatory effects wikipedia.org |
| N-Arachidonoyl-serotonin | Arachidonic acid | Serotonin | Modulation of transient receptor potential channels wikipedia.org |
| N-Butyryl-lysine (on histones) | Butyric acid | Lysine | Regulation of gene transcription nih.gov |
| This compound | Butyric acid | Aspartic acid | Hypothesized roles based on analogy: potential signaling molecule, possible involvement in protein butyrylation or aspartate-related pathways |
This table is generated based on existing research on N-acylated amino acids to provide a comparative framework for the potential roles of this compound.
Further research into this compound will likely reveal its specific interactions and functions. However, the established principles of NAA biology and the known roles of its constituent parts provide a strong foundation for hypothesizing its involvement in cellular signaling and post-translational modifications. The study of analogous compounds is a critical step in elucidating the biochemical significance of novel molecules like this compound.
Emerging Research Avenues and Future Perspectives for N Butyryl Dl Aspartic Acid
Development of Novel Analytical Probes and Detection Methods
A significant hurdle in understanding the biological roles of N-Butyryl-DL-aspartic acid is the lack of specific and sensitive detection methods. Future research will likely focus on developing novel analytical probes and refining existing techniques to accurately quantify this molecule in complex biological matrices.
The analysis of short-chain fatty acids (SCFAs) and N-acylated amino acids presents unique challenges due to their volatility and often low concentrations in biological samples. creative-proteomics.com Current methods for SCFA detection, which could be adapted for this compound, primarily include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). nih.gov
For instance, GC-MS is a powerful tool for separating and identifying volatile compounds. To enhance the detection of this compound using GC-MS, derivatization to a more volatile form, such as a pentafluorobenzyl ester, could be employed. ebi.ac.uk Isotope dilution GC-MS, which uses a stable isotope-labeled internal standard, offers a highly accurate method for quantification, a technique successfully used for N-acetyl-L-aspartic acid. ebi.ac.uknih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another promising avenue. nih.gov Challenges such as poor ionization can be overcome by conjugating the molecule with amines containing ring structures to improve its chromatographic properties and detection sensitivity. nih.govresearchgate.net The development of specific antibodies could also lead to highly sensitive immunoassays, such as ELISA, providing a high-throughput method for screening large numbers of samples.
| Analytical Technique | Principle | Potential Application for this compound | Key Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Quantification in biological fluids after derivatization to increase volatility. | Requires derivatization; potential for thermal degradation. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography with highly specific detection by tandem mass spectrometry. | Direct quantification in complex mixtures like plasma and tissue extracts. | Optimization of ionization and fragmentation is crucial for sensitivity. |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Separation via HPLC followed by detection of fluorescent derivatives. | Sensitive detection after derivatization with a fluorescent tag. | Requires a derivatization step; potential for interference from other sample components. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection based on the magnetic properties of atomic nuclei. | Structural elucidation and quantification in purified samples. | Lower sensitivity compared to MS-based methods. |
| Immunoassays (e.g., ELISA) | Highly specific detection using antibodies. | High-throughput screening of large sample sets. | Requires the development of specific monoclonal or polyclonal antibodies. |
Elucidation of Previously Unidentified Metabolic or Enzymatic Pathways
The metabolic fate of this compound within biological systems is largely unknown. Future research is poised to uncover the enzymatic pathways responsible for its synthesis and degradation, which will be critical to understanding its physiological functions.
It is hypothesized that this compound is metabolized by hydrolysis of the amide bond, yielding butyrate (B1204436) and aspartic acid. The enzymes responsible for this cleavage could be a specific N-acyl-amino acid hydrolase or a non-specific peptidase. The cleavage of peptide bonds at aspartic acid residues is a known phenomenon in proteins, often proceeding through the formation of a cyclic intermediate. nih.gov Similar mechanisms could be involved in the breakdown of this compound.
Once cleaved, the constituent molecules would enter their respective well-established metabolic pathways. Butyrate, a short-chain fatty acid, is a key energy source for colonocytes and has roles in histone deacetylase inhibition. Aspartic acid is a non-essential amino acid involved in the urea (B33335) cycle, gluconeogenesis, and as a neurotransmitter. nih.govdavuniversity.orgmdpi.com
The synthesis of this compound is also an area ripe for investigation. It could be formed through the action of an N-acyltransferase, which would catalyze the condensation of butyryl-CoA with aspartic acid. Identifying and characterizing the enzymes involved in both the synthesis and degradation of this compound will be a key focus of future research.
Rational Design of this compound Derivatives for Targeted Biochemical Applications
The structure of this compound provides a versatile scaffold for the rational design of derivatives with specific biochemical properties. By modifying the butyryl chain or the aspartic acid moiety, it may be possible to develop compounds with enhanced stability, targeted delivery, or novel biological activities.
For example, altering the length or branching of the fatty acid chain could influence the molecule's hydrophobicity and its interaction with cell membranes or specific enzymes. The synthesis of poly(aspartic acid) derivatives has been extensively explored for applications in drug delivery, and similar principles could be applied to monomeric this compound. researchgate.netmdpi.com
Derivatives could be designed to act as enzyme inhibitors, receptor agonists or antagonists, or as probes for studying biological processes. For instance, attaching a fluorescent tag or a reactive group could create a tool for identifying the cellular targets of this compound.
| Derivative Class | Modification Strategy | Potential Biochemical Application |
| Fatty Acid Chain Analogs | Varying the length, saturation, or branching of the butyryl group. | Probing the specificity of binding proteins or metabolizing enzymes. |
| Aspartic Acid Moiety Modifications | Esterification of the carboxyl groups or substitution on the alpha-carbon. | Enhancing cell permeability or altering receptor binding affinity. |
| Conjugated Probes | Attachment of fluorescent dyes, biotin, or photo-activatable crosslinkers. | Visualizing cellular localization and identifying interacting proteins. |
| Prodrugs | Covalent linkage to a therapeutic agent. | Targeted drug delivery to specific tissues or cell types. |
Application of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Understanding of its Roles
The application of "omics" technologies, such as metabolomics and proteomics, will be instrumental in gaining a comprehensive understanding of the biological roles of this compound. These high-throughput techniques can provide a global view of the metabolic and cellular changes that occur in response to this compound.
Metabolomics studies can identify and quantify a wide range of small molecules in a biological sample, providing a snapshot of the metabolic state. By comparing the metabolomes of cells or tissues treated with this compound to untreated controls, researchers can identify pathways that are impacted by the compound. This approach could reveal, for example, whether this compound influences energy metabolism, neurotransmitter synthesis, or lipid metabolism.
Proteomics, the large-scale study of proteins, can be used to identify proteins that are differentially expressed or post-translationally modified in the presence of this compound. This could uncover the enzymes involved in its metabolism, its cellular receptors, and the signaling pathways it modulates. Combining metabolomics and proteomics data can provide a powerful, systems-level view of the compound's biological functions.
Q & A
Q. What are the recommended protocols for the safe handling and storage of N-Butyryl-DL-aspartic acid in laboratory settings?
- Methodological Answer: Safe handling requires adherence to PPE guidelines, including nitrile or neoprene gloves (tested for chemical compatibility), safety goggles, and lab coats. Storage should occur in a cool, dry environment (<25°C) in airtight containers to prevent moisture absorption or degradation. Respiratory protection (e.g., N95 masks) is advised when handling powdered forms to avoid inhalation risks. Spills should be managed using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Q. How can researchers experimentally determine the solubility and stability of this compound in aqueous and organic solvents?
- Methodological Answer: Conduct a gravimetric solubility assay : Prepare saturated solutions in solvents (e.g., water, ethanol, DMSO) at 25°C, filter undissolved material, and evaporate the solvent under vacuum to measure residue mass. For stability, use HPLC-UV to monitor degradation under varying pH (2–12), temperatures (4–40°C), and light exposure over 7–30 days. Compare retention times and peak areas against fresh standards .
Q. What spectroscopic methods are suitable for characterizing this compound’s structure and purity?
- Methodological Answer:
- FT-IR : Identify functional groups (e.g., carbonyl stretch ~1700 cm⁻¹ for the butyryl moiety, carboxylic acid O-H stretch ~2500–3000 cm⁻¹).
- NMR : Use and NMR in D₂O or DMSO-d₆ to resolve chiral centers and confirm DL-configuration.
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (theoretical: ~191.18 g/mol) and detect impurities via high-resolution MS .
Advanced Research Questions
Q. How does the butyryl group influence the electronic properties of this compound in push-pull systems compared to other acylated aspartic acid derivatives?
- Methodological Answer: Perform density functional theory (DFT) calculations to map electron density distribution across the molecule. Compare with experimental UV-Vis spectra (200–400 nm) in polar solvents to assess charge-transfer transitions. For example, the butyryl group’s electron-withdrawing nature may reduce the HOMO-LUMO gap compared to acetyl or benzyl derivatives, as seen in analogous barbituric acid systems .
Q. What strategies can resolve contradictions in reported physicochemical data (e.g., melting point, reactivity) for this compound?
- Methodological Answer:
- Multi-laboratory validation : Replicate measurements using standardized protocols (e.g., DSC for melting point, TGA for decomposition temperature).
- Controlled synthesis : Ensure consistent purification (e.g., recrystallization from ethanol/water mixtures) to eliminate batch-dependent impurities.
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., N-Carbamoyl-DL-aspartic acid) to identify trends in acyl group effects .
Q. How can researchers design experiments to investigate the metabolic or enzymatic interactions of this compound in biological systems?
- Methodological Answer:
- In vitro assays : Use liver microsomes or purified enzymes (e.g., acyltransferases) to track metabolite formation via LC-MS/MS .
- Isotopic labeling : Synthesize -labeled this compound to trace metabolic pathways in cell cultures.
- Kinetic studies : Measure and under varying substrate concentrations to model enzyme affinity and turnover .
Q. What advanced chromatographic techniques improve the separation of this compound from complex mixtures?
- Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column with a mobile phase of hexane:isopropanol (90:10, 0.1% TFA) to resolve D- and L-enantiomers.
- HILIC-MS : Employ hydrophilic interaction liquid chromatography for polar metabolites, coupled with high-resolution MS for identification.
- 2D-LC : Combine ion-exchange and reversed-phase chromatography for high-resolution separation in proteomic studies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
